

AZ191: A Potent and Selective DYRK1B Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AZ191

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AZ191 is a potent and selective small molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B). This document provides a comprehensive technical overview of **AZ191**, focusing on its target protein, binding affinity, and the experimental methodologies used for its characterization. Detailed protocols for key assays and visual representations of signaling pathways and experimental workflows are included to facilitate further research and drug development efforts.

Target Protein: DYRK1B

The primary target of **AZ191** is Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B), a member of the DYRK family of protein kinases. DYRK1B is a serine/threonine kinase that plays a crucial role in regulating cell cycle progression, cell differentiation, and apoptosis. It is implicated in the survival of quiescent cancer cells and its overexpression has been observed in various cancers, making it an attractive target for therapeutic intervention.

Binding Affinity and Selectivity

AZ191 exhibits potent and selective inhibition of DYRK1B. The binding affinity and selectivity have been determined through in vitro kinase assays.

Quantitative Data Summary

Kinase	IC50 (nM)[1]	Selectivity vs. DYRK1B
DYRK1B	17	-
DYRK1A	88	~5-fold
DYRK2	1890	~110-fold

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radioactive)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of **AZ191** against DYRK family kinases.

Objective: To quantify the potency of **AZ191** in inhibiting the kinase activity of DYRK1A, DYRK1B, and DYRK2.

Methodology:

- Enzyme and Substrate Preparation:
 - Recombinant EGFP-tagged DYRK1A, DYRK1B, or DYRK2 are expressed in and immunoprecipitated from HEK-293 cells using an anti-GFP antibody.[1][2]
 - The synthetic peptide Woodtide (KKISGRLSPIMTEQ) is used as the substrate at a concentration of 50 μ M.[2][3]
- Kinase Reaction:
 - The immunoprecipitated kinase is incubated with the Woodtide substrate in a kinase reaction buffer.
 - The reaction is initiated by the addition of 0.1 mM $[\gamma$ -32P]-ATP.[1][2]
 - Varying concentrations of **AZ191** are included in the reaction mixture.
- Detection and Analysis:

- The reaction is allowed to proceed, and the incorporation of the radiolabeled phosphate from [γ - ^{32}P]-ATP into the Woodtide substrate is measured.
- The IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Kinase Selectivity Profiling (KINOMEscan™)

This protocol outlines the method used to assess the selectivity of **AZ191** against a broad panel of human kinases.

Objective: To determine the kinase selectivity profile of **AZ191**.

Methodology:

- Assay Principle: The KINOMEscan™ platform utilizes a competition binding assay. An immobilized ligand that binds to the active site of the kinase is used. The test compound (**AZ191**) competes with this immobilized ligand for binding to the kinase.
- Experimental Setup:
 - **AZ191** is tested at a single concentration of 1 μM against a panel of over 400 human kinases.[2]
 - The amount of kinase bound to the immobilized ligand is quantified. A lower amount of bound kinase indicates stronger binding of the test compound.
- Data Analysis:
 - The results are reported as the percentage of the kinase that is not bound to the immobilized ligand (percent of control). A lower percentage indicates a stronger interaction between **AZ191** and the kinase.

Cell-Based Western Blot Analysis of DYRK1B Signaling

This protocol describes the investigation of **AZ191**'s effect on downstream signaling components of DYRK1B in cancer cell lines.

Objective: To determine the effect of **AZ191** on the protein levels of Cyclin D1, p21, and p27 in HEK293 and PANC-1 cells.

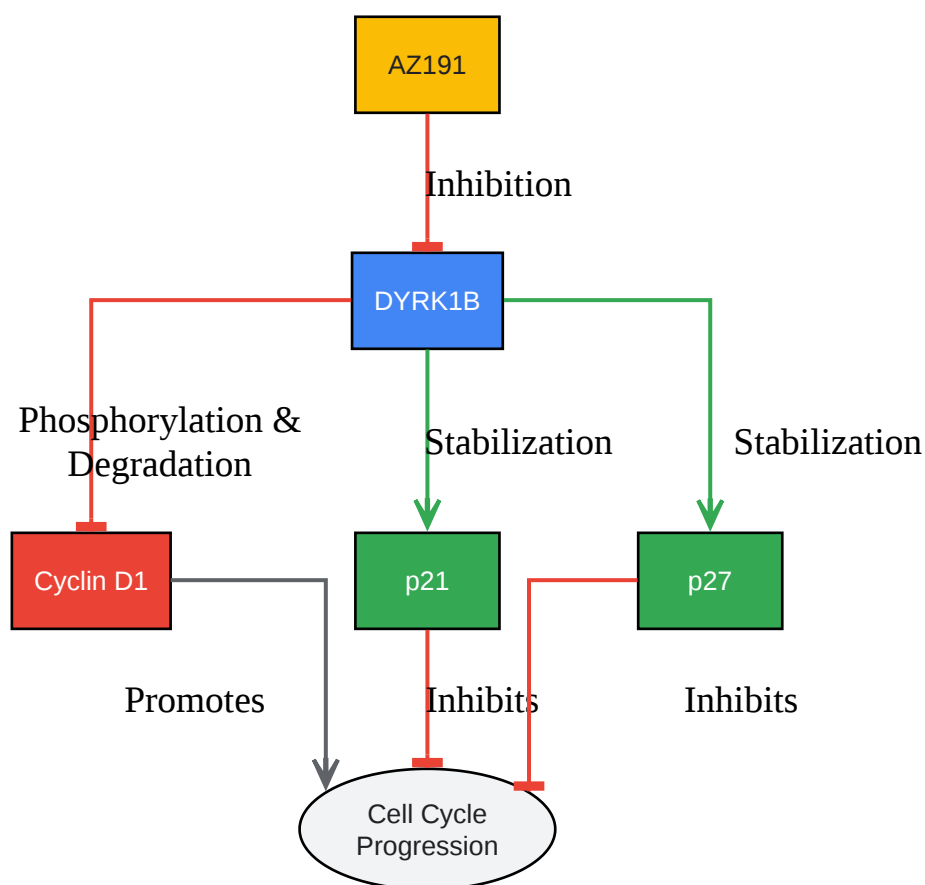
Methodology:

- Cell Culture and Treatment:
 - Human Embryonic Kidney 293 (HEK293) and pancreatic cancer (PANC-1) cells are cultured in appropriate media.
 - Cells are treated with varying concentrations of **AZ191** or a vehicle control (e.g., DMSO) for specified durations (e.g., 24 hours).^{[1][4]}
- Protein Extraction:
 - After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
 - The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
- SDS-PAGE and Western Blotting:
 - Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 - The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
 - The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
 - The membrane is incubated with primary antibodies specific for Cyclin D1, p21, p27, and a loading control (e.g., β -actin).
 - After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

- Detection and Quantification:
 - The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
 - The band intensities are quantified using densitometry software, and the protein levels are normalized to the loading control.

Visualizations

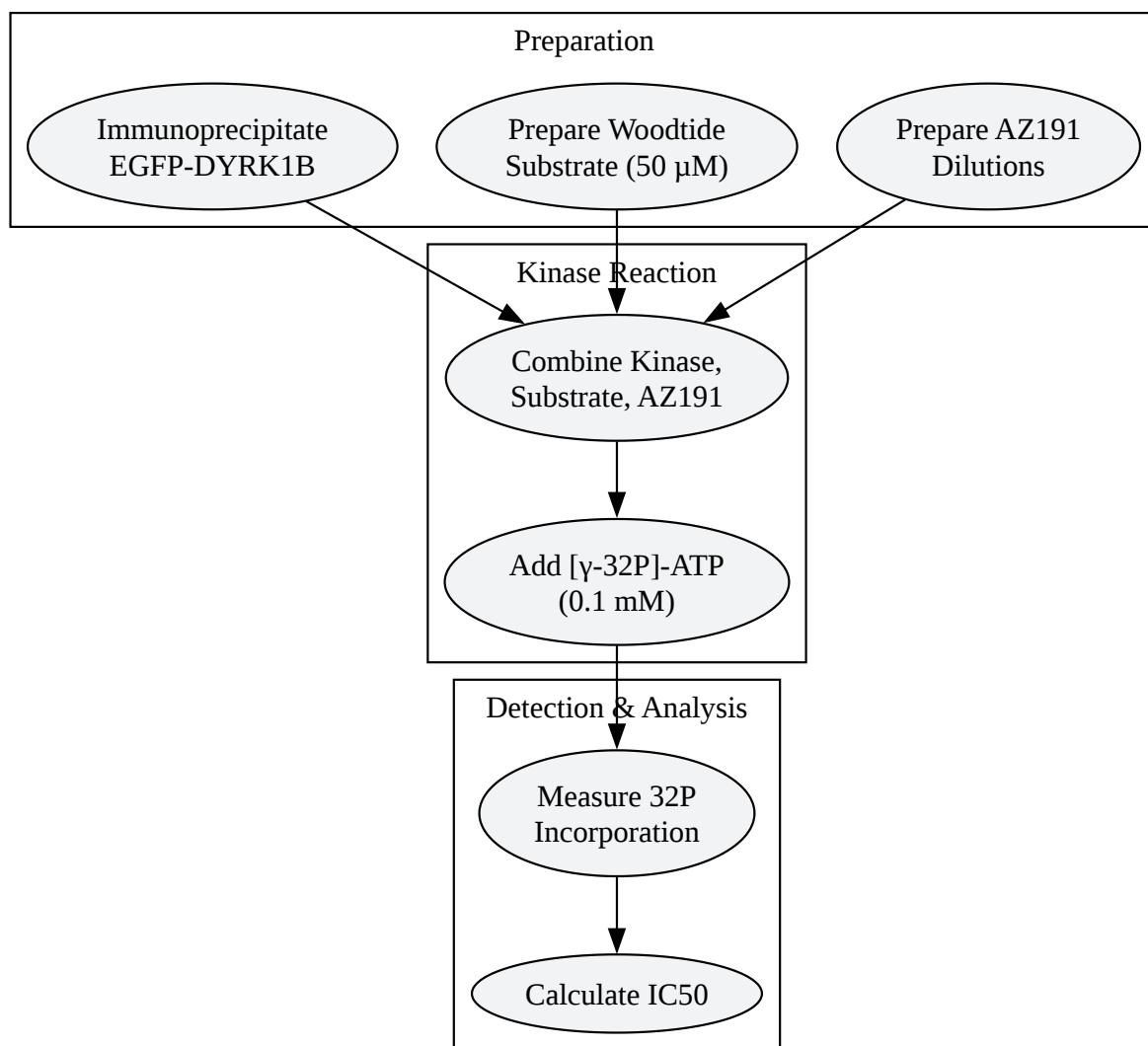
Signaling Pathway of DYRK1B Inhibition by AZ191



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Caption: DYRK1B signaling pathway and the effect of **AZ191**.

Experimental Workflow for In Vitro Kinase Assay`dot



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- To cite this document: BenchChem. [AZ191: A Potent and Selective DYRK1B Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605721#az191-target-protein-and-binding-affinity]

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